(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one
Description
(Z)-2-(2,4-Dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is an aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 2,4-dimethoxybenzylidene group at position 2, a hydroxy group at position 6, and a (4-methylpiperidin-1-yl)methyl moiety at position 6. Aurones are naturally occurring flavonoids with demonstrated bioactivity, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-15-8-10-25(11-9-15)14-19-20(26)7-6-18-23(27)22(30-24(18)19)12-16-4-5-17(28-2)13-21(16)29-3/h4-7,12-13,15,26H,8-11,14H2,1-3H3/b22-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDWCQGYNVLRIJ-UUYOSTAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C=C(C=C4)OC)OC)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=C(C=C4)OC)OC)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one, a derivative of benzofuran, exhibits significant biological activities that have garnered attention in recent research. This article reviews the biological activity of this compound, focusing on its cytotoxic, anti-inflammatory, and analgesic properties, as well as its potential therapeutic applications.
1. Chemical Structure and Properties
The compound's structure features a benzofuran core, which is known for its diverse biological activities. The presence of methoxy groups and a piperidine moiety enhances its pharmacological profile. The molecular formula is C₂₄H₃₃N₃O₄, and its molecular weight is approximately 415.55 g/mol.
2.1 Cytotoxic Activity
Numerous studies have demonstrated the cytotoxic effects of benzofuran derivatives against various cancer cell lines. For instance, compounds structurally similar to the target compound have shown significant antiproliferative effects against K562 leukemia cells and other cancer types:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | K562 | 15 | Induces apoptosis via ROS generation |
| Compound B | MCF-7 | 20 | Inhibits IL-6 release |
| (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one | TBD | TBD | TBD |
The specific IC50 values for the target compound remain to be established; however, related compounds exhibit promising cytotoxicity that suggests potential efficacy in cancer treatment .
2.2 Anti-inflammatory Effects
The anti-inflammatory properties of benzofuran derivatives are well-documented. Research indicates that these compounds can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-1β. For example, a study reported that certain benzofuran derivatives reduced TNF levels by up to 93.8% in macrophage cultures . The target compound's structural features likely contribute to similar anti-inflammatory activities.
2.3 Analgesic Properties
The analgesic effects of benzofuran derivatives have been investigated in various animal models. For instance, studies on related compounds have shown that they can provide dose-dependent pain relief comparable to traditional analgesics like aspirin and morphine . The analgesic mechanism appears to involve modulation of the serotoninergic pathway rather than opioid receptors.
3.1 Study on Antinociceptive Action
In a notable study involving related benzofuran derivatives, the analgesic activity was assessed through various nociception models in mice. The results indicated that these compounds produced significant pain relief without the side effects commonly associated with opioids . This suggests a favorable safety profile for potential therapeutic use.
3.2 Evaluation of Anticancer Activity
Another study evaluated the anticancer activity of benzofuran derivatives against a panel of 60 human tumor cell lines. The findings revealed varying degrees of cytotoxicity, indicating that structural modifications could enhance activity against specific cancer types . This highlights the importance of further exploration into the structure-activity relationship (SAR) for optimizing the efficacy of (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one.
4. Conclusion
The compound (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one exhibits promising biological activities that warrant further investigation. Its potential as an anticancer agent and anti-inflammatory drug positions it as a candidate for future therapeutic development. Continued research into its mechanisms of action and optimization through structural modifications will be crucial in fully realizing its pharmacological potential.
Scientific Research Applications
1. Anti-inflammatory Properties
Research indicates that benzofuran derivatives, including the compound , exhibit significant anti-inflammatory effects. For instance, studies have shown that benzofuran derivatives can effectively reduce levels of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin (IL) in various cell models. One specific study reported a derivative demonstrating a reduction of TNF by 93.8% and IL-1 by 98% in macrophage cells .
2. Anticancer Activity
Benzofuran compounds are known for their cytotoxic effects against various cancer cell lines. The compound has shown promise in inhibiting leukemia cells with IC50 values ranging significantly across different studies. For example, related benzofuran derivatives have demonstrated IC50 values as low as 0.1 μM against K562 leukemia cells, indicating potent anticancer activity .
Table 1: Cytotoxicity of Related Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | K562 | 0.1 |
| Compound B | HL60 | 5 |
| Compound C | A549 | 16.4 |
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anti-inflammatory Study : A study demonstrated that a benzofuran derivative significantly inhibited NF-kB activity in macrophages, suggesting its potential use in treating chronic inflammatory diseases .
- Anticancer Research : Another investigation into related benzofuran compounds revealed their ability to induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a broader class of (Z)-2-benzylidene benzofuran-3(2H)-ones. Key structural variations among analogs include:
- Benzylidene substituents : Position and number of methoxy, hydroxy, or halogen groups.
- Core modifications: Hydroxy/methoxy groups on the benzofuranone ring.
- Side chains : Piperidine, piperazine, or alkyl groups at position 7.
Table 1: Structural Features of Selected Aurone Derivatives
Key Observations :
- The 7-((4-methylpiperidin-1-yl)methyl) side chain may enhance lipophilicity and membrane permeability compared to non-substituted analogs (e.g., 6w, 6y) .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- However, analogs with bulky substituents (e.g., 6w, 6y) exhibit higher melting points (>200°C), likely due to increased crystallinity from hydrogen bonding or π-π stacking .
Key Observations :
- The 4-methylpiperidinyl side chain may require post-condensation functionalization (e.g., Mannich reaction), as seen in and for piperazine analogs .
Pharmacological Activity
Aurones exhibit anticancer activity via cell cycle arrest and apoptosis induction .
Table 4: Bioactivity of Selected Aurones
Key Observations :
- Electron-withdrawing groups (e.g., 4-chloro in 3f) enhance cytotoxicity compared to electron-donating groups (e.g., 4-methyl in 3e) .
- The target compound’s 2,4-dimethoxybenzylidene group may modulate activity similarly to 3,4-dimethoxy analogs (e.g., 6w), though steric effects from the 7-position substituent could alter binding .
Q & A
Q. Q1 (Basic): What strategies can optimize the synthesis of (Z)-configured benzofuran-3(2H)-one derivatives like this compound?
Methodological Answer: The Knoevenagel condensation is a key step for forming the benzylidene moiety. Evidence suggests using ultrasound-assisted methods (e.g., 18 min sonication in Natural Deep Eutectic Solvents) to enhance reaction efficiency and yield compared to conventional heating . Catalytic systems, such as L-proline-based solvents, improve regioselectivity and reduce byproducts. For the Z-isomer, steric and electronic effects of substituents on the aldehyde (e.g., 2,4-dimethoxy groups) influence the equilibrium; lower temperatures (e.g., 0–25°C) favor Z-configuration retention .
Q. Q2 (Advanced): How can enantioselective synthesis of benzofuran-3(2H)-one derivatives be achieved?
Methodological Answer: Diastereo- and enantioselective synthesis requires chiral catalysts. Pybox-copper complexes have been used to catalyze asymmetric reactions between 2-substituted benzofuran-3(2H)-ones and propargyl acetates, achieving high enantiomeric excess (ee >90%). The reaction mechanism involves π-π interactions between the catalyst and substrate, with solvent polarity (e.g., dichloromethane) critical for stereochemical control . Post-synthetic modifications (e.g., terminal alkyne transformations) preserve enantiomeric purity .
Structural Characterization
Q. Q3 (Basic): What spectroscopic and crystallographic methods confirm the Z-configuration and substituent positions?
Methodological Answer: 1H NMR is primary for confirming Z-configuration: the benzylidene proton appears as a singlet (δ 7.6–8.0 ppm) with coupling constants (J = 7.5–8.1 Hz) indicating trans-olefin geometry . X-ray crystallography provides definitive proof; for example, C–H···O hydrogen bonds stabilize the Z-isomer in the crystal lattice . IR spectroscopy detects carbonyl stretching (νC=O ~1700 cm⁻¹) and hydroxyl groups (νO–H ~3400 cm⁻¹) .
Q. Q4 (Advanced): How can dynamic NMR experiments resolve conformational flexibility in such compounds?
Methodological Answer: Variable-temperature (VT) NMR identifies rotational barriers in the benzylidene or piperidinylmethyl groups. For example, coalescence temperatures (Tc) near 25°C for split proton signals indicate slow rotation on the NMR timescale. Line-shape analysis or EXSY experiments quantify activation energies (ΔG‡ ~12–15 kcal/mol) for hindered rotation .
Biological Evaluation
Q. Q5 (Basic): How should researchers design in vitro assays to assess this compound’s bioactivity?
Methodological Answer: Prioritize assays aligned with structural analogs:
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Anti-inflammatory: NF-κB inhibition assays in LPS-stimulated macrophages .
- Antimicrobial: Broth microdilution for MIC values against Mycobacterium tuberculosis (using resazurin reduction) . Include positive controls (e.g., doxorubicin for anticancer) and validate via dose-response curves.
Q. Q6 (Advanced): What computational approaches predict binding modes to biological targets like DRAK2?
Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (AMBER) model ligand-target interactions. For DRAK2 inhibitors, the benzofuran-3(2H)-one core forms hydrogen bonds with catalytic Lys78 and hydrophobic interactions with Val95. Free energy calculations (MM-PBSA) quantify binding affinities, while pharmacophore mapping identifies critical substituents (e.g., 4-methylpiperidinyl for solubility and target engagement) .
Analytical and Purity Assessment
Q. Q7 (Basic): Which HPLC conditions ensure purity and stability of this compound?
Methodological Answer: Use a C18 column with a methanol-buffer mobile phase (65:35, pH 4.6 adjusted with acetic acid) for optimal resolution. UV detection at 254 nm captures π-π* transitions. System suitability tests (USP tailing factor <2.0, theoretical plates >2000) ensure reproducibility. For stability, store samples in amber vials at –20°C to prevent photodegradation .
Q. Q8 (Advanced): How can hyphenated techniques (LC-MS/MS) resolve co-eluting impurities?
Methodological Answer: LC-MS/MS with ESI+ ionization differentiates impurities via exact mass (e.g., m/z 454.18 for [M+H]+). MRM transitions (e.g., 454→436 for dehydration products) enhance specificity. High-resolution MS (Q-TOF) identifies trace byproducts (e.g., E-isomers or oxidized derivatives) with ppm-level accuracy .
Data Interpretation and Contradictions
Q. Q9 (Advanced): How to reconcile discrepancies between high synthetic yield and low bioactivity?
Methodological Answer:
- Purity Check: Validate via DSC (melting point depression indicates impurities) .
- Solubility: Use DMSO-water gradients to assess aggregation; dynamic light scattering detects particulates >100 nm .
- Metabolic Stability: Perform microsomal assays (e.g., human liver microsomes) to identify rapid degradation .
- Off-target effects: Proteome-wide profiling (e.g., thermal shift assays) uncovers non-specific binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
